5-Formylfuran-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-2-5-1-6(3-8)9-4-5/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPJSFAZKOTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 5 Formylfuran 3 Carbonitrile
Exploration of Fundamental Reaction Pathways and Intermediate Species
The intrinsic reactivity of 5-Formylfuran-3-carbonitrile allows for a variety of non-catalytic transformations, each proceeding through distinct intermediates.
The formyl (aldehyde) group is a primary site for reactivity in this compound. The carbon-oxygen double bond is highly polarized due to the high electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. byjus.commasterorganicchemistry.com The presence of the electron-withdrawing nitrile group further enhances the partial positive charge on the carbonyl carbon, increasing its reactivity compared to unsubstituted furfural (B47365). masterorganicchemistry.com
The general mechanism for nucleophilic addition proceeds in two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate and changes the hybridization of the carbonyl carbon from sp² to sp³. byjus.comlibretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by a weak acid (like water or an alcohol added during workup) to yield a neutral alcohol product. byjus.comksu.edu.sa
This pathway is central to reactions such as the formation of cyanohydrins (using a cyanide nucleophile), hemiacetals (using alcohol nucleophiles), and the addition of organometallic reagents like Grignard reagents. byjus.comksu.edu.sachemguide.co.uk For example, the reaction with hydrogen cyanide (typically generated in situ from NaCN/H₂SO₄) involves the nucleophilic attack of the cyanide ion (⁻CN) on the carbonyl carbon, followed by protonation of the resulting alkoxide to form a hydroxynitrile. chemguide.co.uk
The nitrile group (C≡N) also possesses an electrophilic carbon atom due to the electronegativity of the nitrogen, allowing it to undergo nucleophilic addition reactions, analogous to a carbonyl group. fiveable.meopenstax.orglibretexts.org The key difference is the presence of a triple bond.
Common transformations of the nitrile group include:
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. openstax.orglibretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated to increase the electrophilicity of the carbon, which is then attacked by water. libretexts.orglibretexts.org In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. openstax.orglibretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon to form an imine anion intermediate. This intermediate undergoes a second hydride addition to yield a dianion, which is then protonated upon aqueous workup to form the primary amine. openstax.orglibretexts.org
Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can attack the electrophilic carbon of the nitrile. This initial addition forms an imine salt. Subsequent hydrolysis of this intermediate yields a ketone. fiveable.me
The furan (B31954) ring is an aromatic diene and can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.gov In this reaction, the furan acts as the 4π-electron component, reacting with a 2π-electron component (the dienophile) to form a bicyclic adduct, typically a 7-oxanorbornene derivative. rsc.org
The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents. rsc.org
Electronic Effects: this compound possesses two strong electron-withdrawing groups (formyl and nitrile). These groups decrease the electron density of the furan ring, which deactivates it for normal-electron-demand Diels-Alder reactions (where the reaction is dominated by the interaction between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO)). nih.govrsc.org
Reaction Feasibility: Historically, electron-poor furans like furfural were considered unreactive in these cycloadditions. However, recent research has shown that these reactions can proceed, suggesting the limitation is often thermodynamic rather than kinetic. The use of specific conditions, such as an aqueous medium, can provide an additional thermodynamic driving force, enabling the reaction to occur. rsc.org Therefore, while challenging, cycloaddition reactions with this compound are mechanistically plausible, likely requiring forcing conditions or specialized dienophiles.
Catalytic Mechanisms and Active Site Identification
Catalysis offers pathways for the transformation of this compound under milder conditions and with higher selectivity than uncatalyzed reactions. Both homogeneous and heterogeneous catalysts play crucial roles in activating its functional groups.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides efficient routes for converting furanic aldehydes. dtu.dk Transformations of analogous compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural offer mechanistic insights applicable to this compound.
A prominent example is the oxidation of the formyl group to a carboxylic acid.
Catalytic Systems: Well-defined systems, such as ruthenium pincer complexes or mixed-metal catalysts like Co/Mn/Br, are effective for the aerobic oxidation of furanic aldehydes. acs.orgresearchgate.net
Mechanism of Oxidation: In the Co/Mn/Br system, the reaction proceeds via a radical mechanism where the catalyst facilitates the abstraction of the aldehydic hydrogen, leading to the formation of an acyl radical. This radical then reacts with oxygen and proceeds through intermediates like 5-formyl-2-furancarboxylic acid (FFCA) before reaching the final diacid product. researchgate.net The table below summarizes the performance of a homogeneous catalyst system in the oxidation of HMF, a process involving similar mechanistic steps for the aldehyde group.
| Catalyst System | Substrate | Temperature (°C) | Pressure | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ru-PNP Pincer Complex (2 mol%) | HMF | 160 | N/A | 68 | FDCA | 95 | acs.org |
| Co/Mn/Br | HMF | 120 | 30 bar Air | 1 | FDCA | 90 | researchgate.net |
| Cu(NO3)2/VOSO4 | HMF | 80 | 10 bar O2 | 1.5 | DFF | >99 | mdpi.com |
Heterogeneous catalysis, involving a catalyst in a different phase (typically a solid catalyst with liquid or gas reactants), is advantageous for product separation and catalyst recycling. frontiersin.orgnih.gov The conversion of furanic aldehydes on solid surfaces has been extensively studied.
The mechanism of a heterogeneously catalyzed reaction involves several key steps:
Adsorption: Reactant molecules adsorb onto the active sites of the catalyst surface. lidsen.com For the hydrogenation of a furanic aldehyde, the carbonyl group typically adsorbs onto the metal surface. lidsen.com
Surface Reaction: The adsorbed species react on the surface.
Desorption: The product molecules desorb from the surface, freeing the active sites for the next catalytic cycle.
Two primary mechanisms describe the surface reaction step:
Langmuir-Hinshelwood (LH) Mechanism: Both reacting species are adsorbed onto the catalyst surface before they interact to form the product. The majority of surface-catalyzed reactions are believed to follow this pathway. researchgate.netox.ac.uk
Eley-Rideal (ER) Mechanism: Only one reactant adsorbs onto the surface. The second reactant then collides with the adsorbed species directly from the gas or liquid phase to form the product. fiveable.mestudysmarter.co.uk
For the selective oxidation or hydrogenation of the formyl group in this compound, metal-based catalysts are often employed. The nature of the metal active sites is critical. For instance, in the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), electron-rich Pt⁰ active sites have been shown to effectively adsorb and activate the C=O group, facilitating its conversion. mdpi.com The choice of support material can also influence catalytic activity by promoting the formation of specific active sites or enhancing reactant adsorption. nih.gov
| Catalyst | Substrate | Reaction | Temperature (°C) | Key Finding/Active Site | Reference |
|---|---|---|---|---|---|
| Pt/C | HMF | Oxidation | 100 | Pt nanoparticles are active sites for both alcohol and aldehyde oxidation. | mdpi.com |
| Fe-grafted CAU-28 (MOF) | HMF | Oxidation | 160 | Redox-active, grafted Fe3+ sites act as Lewis acids to bind the substrate. | acs.org |
| Cu-based catalyst | Furfural | Hydrogenation | 170 | Adsorption occurs via carbonyl oxygen on the metal surface (η1(O)-aldehyde bond). | lidsen.com |
| Ni, Pd, or Pt catalyst | Furfural | Hydrogenation | N/A | Adsorption occurs via a flat η2(C-O)-type bond. | lidsen.com |
Despite a comprehensive search of available scientific literature, no specific information was found regarding the mechanistic investigations, biocatalysis, enzyme-mediated pathways, or the kinetic and thermodynamic aspects of reactions involving This compound .
The performed searches yielded results for structurally related furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its conversion into other compounds. However, there is a notable absence of published research specifically detailing the biocatalytic or enzymatic pathways, as well as kinetic and thermodynamic data, for this compound.
Therefore, the following sections of the requested article could not be generated due to the lack of available data:
3.2.3. Biocatalysis and Enzyme-Mediated Pathways 3.3. Kinetic and Thermodynamic Aspects of Reactions
Further research and publication in the field are required to provide the specific information requested on this particular chemical compound.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Formylfuran 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Formylfuran-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR (¹H, ¹³C) Analysis
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the two furan (B31954) ring protons and the aldehydic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the formyl and cyano groups. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield-shifted position, typically in the range of 9.5-10.5 ppm. The two protons on the furan ring would likely appear as doublets due to spin-spin coupling. Their exact chemical shifts would depend on their position relative to the substituents.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all six carbon atoms in the molecule. The carbonyl carbon of the formyl group is expected to have the most downfield chemical shift, generally appearing between 180 and 200 ppm. The carbon of the nitrile group would also be found downfield, typically in the 115-125 ppm range. The four carbons of the furan ring would have distinct signals, with their chemical shifts influenced by the positions of the electron-withdrawing substituents.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (furan ring) | 7.0 - 8.5 | - |
| H (furan ring) | 7.0 - 8.5 | - |
| H (aldehyde) | 9.5 - 10.5 | - |
| C (furan ring) | 110 - 150 | - |
| C (furan ring) | 110 - 150 | - |
| C (furan ring) | 110 - 150 | - |
| C (furan ring) | 110 - 150 | - |
| C (nitrile) | - | 115 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the furan ring, helping to confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the furan ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the positions of the formyl and cyano groups by observing correlations between the aldehydic proton and the adjacent furan ring carbon, as well as between the furan protons and the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. In this case, it could help to confirm the through-space relationships between the furan ring protons and the aldehydic proton.
Advanced NMR for Mixture Analysis and Reaction Monitoring
Modern NMR techniques are powerful tools for analyzing complex mixtures and monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, in-situ NMR monitoring could be employed to track the consumption of starting materials and the formation of the product and any intermediates or byproducts. This allows for precise determination of reaction kinetics and optimization of reaction conditions. Furthermore, advanced NMR methods, such as diffusion-ordered spectroscopy (DOSY), could be used to analyze the purity of the final product without the need for physical separation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the nitrile and carbonyl stretching vibrations.
A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N stretching of the nitrile group. The carbonyl group (C=O) of the aldehyde will give rise to a strong, sharp peak typically in the range of 1680-1700 cm⁻¹. The presence of the furan ring would be indicated by characteristic C=C and C-O stretching vibrations within the fingerprint region (below 1500 cm⁻¹).
Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C=O (Aldehyde) | 1680 - 1700 | Strong, Sharp |
| C-H (Aldehyde) | 2720 and 2820 | Medium, Sharp |
| C=C (Furan) | ~1500 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its exact molecular weight. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and the cyano group (CN), leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. The high-resolution data would allow for the differentiation between molecules with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS)
No specific research findings on the tandem mass spectrometry (MS/MS) analysis of this compound, including its fragmentation patterns and daughter ions, are available in published literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific research findings on the UV-Vis spectroscopic analysis of this compound, including its maximum absorption wavelengths (λmax) and corresponding electronic transitions, are available in published literature.
X-ray Crystallography for Solid-State Structural Determination
No specific research findings on the X-ray crystallographic analysis of this compound, including its crystal system, space group, unit cell dimensions, and key bond lengths or angles, are available in published literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
